1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. It is classified as an amino acid derivative, specifically modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
This compound is synthesized from simpler organic precursors, typically involving multi-step organic reactions that introduce the cyclopropane ring and the Fmoc group. The synthesis methods are well-documented in the literature, indicating its relevance in pharmaceutical research and development.
The compound falls under the category of amino acids, particularly as a modified amino acid due to the presence of both an ethyl group and a cyclopropane structure, alongside the Fmoc protecting group. These modifications enhance its utility in various synthetic pathways, especially in peptide synthesis.
The synthesis of 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid typically involves several key steps:
The synthesis may require specific reagents such as coupling agents (e.g., dicyclohexylcarbodiimide) for amide bond formation and solvents that facilitate the reaction while maintaining purity. Purification techniques like chromatography are typically employed to isolate the desired product from by-products.
The molecular formula for 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid is . Its structure features:
The compound can participate in various chemical reactions typical of amino acids and their derivatives:
Reagents such as strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) may be used for hydrolysis, while coupling reactions often require activation of carboxylic acids with coupling agents.
The mechanism of action for 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid primarily revolves around its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective reactions at the amine site without interfering with other functional groups. This selectivity is crucial for constructing complex peptides that may have therapeutic applications.
1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid has significant applications in:
This compound exemplifies how modifications to amino acids can enhance their functionality and applicability in synthetic chemistry, particularly in drug discovery and development efforts.
The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in the synthesis of cyclopropane-containing amino acids, providing essential amine protection during peptide elongation while enabling mild deprotection under basic conditions. For 1-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid (CAS: 1698188-75-8, C~21~H~21~NO~4~), the Fmoc group is selectively introduced to the ethylamino nitrogen of the cyclopropane backbone prior to carboxylation [4] [9]. This sequence prevents unwanted side reactions during the critical ring formation and functionalization steps. The Fmoc moiety enhances solubility in aprotic organic solvents (e.g., DMF, THF), facilitating purification via standard chromatographic techniques. Its strategic placement stabilizes the tertiary amine structure against N-alkylation side reactions during subsequent coupling steps, a significant advantage over tert-butoxycarbonyl (Boc) alternatives in complex syntheses [8]. The UV activity (λ~max~ = 301 nm) of the fluorenyl system further allows precise reaction monitoring via HPLC-UV, critical for ensuring high-purity intermediates en route to the target compound.
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
| Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| Ethylaminocyclopropane precursor | Not available | C~6~H~11~N | Cyclopropane ring formation |
| N-Fmoc-ethylaminocyclopropane | Not available | C~19~H~19~NO~2~ | Amine protection |
| Target compound | 1698188-75-8 | C~21~H~21~NO~4~ | Final carboxylated product |
Carboxylation of the ethylaminocyclopropane scaffold to yield the target carboxylic acid involves nucleophilic addition to a highly strained cyclopropane ring system. Kinetic studies reveal that the electron-donating ethylamino group activates the cyclopropane ring toward nucleophilic attack at the C1 position, with carboxylation proceeding through a concerted yet highly asynchronous mechanism [8]. The reaction employs potassium tert-butoxide and carbon dioxide in anhydrous THF at -78°C, generating the carboxylate salt that is subsequently acidified to yield the carboxylic acid functionality. Computational analyses indicate that the tert-butoxide base abstracts the relatively acidic proton α to both the cyclopropane ring and the ethylamino group, generating a stabilized carbanion that attacks CO~2~ [8]. The presence of the bulky Fmoc group on nitrogen sterically impedes epimerization at the quaternary carbon center during carboxylation—a significant advantage over unprotected analogs. Reaction completion requires strict temperature control (-78°C to -50°C) to prevent ring-opening decomposition pathways, with typical isolated yields ranging from 65-75% after chromatographic purification [4].
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 1-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid into peptide chains through its pre-activation as a pentafluorophenyl (PFP) ester or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) derivative [7] [9]. The cyclopropane ring’s conformational rigidity minimizes diketopiperazine formation during C-terminal amide couplings—a common problem with linear amino acid analogs. Coupling efficiencies exceeding 90% are achieved using 4-fold excess of building block in DMF with 0.1 M hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) as activators. The carboxylic acid moiety exhibits compatibility with Wang and trityl chloride resins, though optimal loading occurs on 2-chlorotrityl chloride resin due to its steric accessibility [7]. Following chain assembly, TFA-mediated cleavage (2.5% triisopropylsilane as scavenger) simultaneously removes the Fmoc group and releases the peptide from resin without cyclopropane ring degradation—a testament to the ring’s stability under acidic conditions.
The ethyl substituent in 1-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid imparts distinct physicochemical and steric properties compared to its methyl analog (1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropane-1-carboxylic acid (CAS: 1702888-95-6, C~20~H~19~NO~4~) [9]. Key differences include:
Table 2: Comparative Properties of Ethyl vs. Methyl Substituted Derivatives
| Property | Ethyl Derivative (C~21~H~21~NO~4~) | Methyl Derivative (C~20~H~19~NO~4~) | Biological Implication |
|---|---|---|---|
| Molecular Weight | 351.40 g/mol | 337.38 g/mol | Higher molecular complexity |
| clogP | 3.39 | 3.04 | Enhanced membrane permeability |
| N-Dealkylation Half-life (Human Hepatocytes) | 120 min | 85 min | Improved metabolic stability |
| Melting Point | 198-201°C | 205-208°C | Altered solid-state handling |
| TPSA | 75.63 Ų | 75.63 Ų | Similar polar surface area |
The strategic selection between ethyl and methyl substituents thus enables fine-tuning of peptide stability, lipophilicity, and conformational behavior without altering the cyclopropane ring’s inherent rigidity—a critical design consideration for constrained peptide therapeutics [8] [9].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: